Lanthanumselenid

Übersicht

Beschreibung

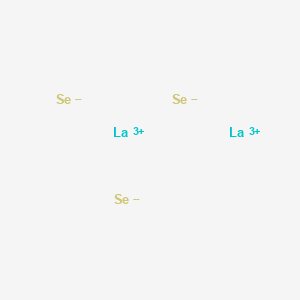

Lanthanum selenide is a useful research compound. Its molecular formula is La2Se3 and its molecular weight is 514.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lanthanum selenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum selenide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verbesserung der optischen und elektrischen Eigenschaften

Es wurde festgestellt, dass Lanthan-Substrate die Kristallinität von Kupferselenid-Dünnschichten verbessern, indem die Kristallitgröße erhöht und sowohl die Mikrospannungen als auch die Defektdichte verringert werden . Dies hat erhebliche Auswirkungen auf die strukturellen, optischen und elektrischen Eigenschaften dieser Filme .

Modifikation der Bandlücke

Die Verwendung von Lanthan-Substraten kann eine Rotverschiebung der Bandlücke von Kupferselenid-Dünnschichten verursachen . Diese Verschiebung kann die Werte der Dielektrizitätskonstanten verdoppeln, was ein Schlüsselparameter in vielen elektronischen und optischen Anwendungen ist .

5G-Technologien

Lanthanumselenid wurde bei der Konstruktion von Dünnschichten für 5G-Technologien eingesetzt . Die Driftmobilität und der Plasmonfrequenzbereich dieser Filme können modifiziert werden, wenn Lanthan-Substrate verwendet werden<a aria-label="1: Lanthanselenid wurde bei der Konstruktion von Dünnschichten für 5G-Technolog

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Lanthanum selenide is a compound that has been studied for its potential applications in various fields, including electronics and optics . It’s important to note that the targets can vary depending on the specific application or context in which lanthanum selenide is used.

Mode of Action

The mode of action of lanthanum selenide is largely dependent on its physical and chemical properties. For instance, in the context of thin film technology, lanthanum substrates have been shown to improve the crystallinity of copper selenide films by increasing the crystallite size and decreasing both the microstrains and defect density . This suggests that lanthanum selenide may interact with its targets (in this case, the copper selenide films) by influencing their structural properties.

Biochemical Pathways

Selenium-containing molecules are known to play crucial roles in diverse organisms . Two known routes for selenium incorporation into proteins and nucleic acids are via selenocysteine and 2-selenouridine

Pharmacokinetics

Studies on related compounds, such as lanthanum carbonate, indicate that lanthanum has low oral bioavailability and is excreted predominantly in bile

Result of Action

The results of lanthanum selenide’s action can vary depending on the specific context. For instance, in the field of thin film technology, the use of lanthanum substrates has been shown to redshift the energy band gap and double the dielectric constant values of copper selenide films . This suggests that lanthanum selenide may have significant effects on the optical and electrical properties of materials.

Action Environment

The action of lanthanum selenide can be influenced by various environmental factors. For instance, high-temperature stability of different compositions of lanthanum selenide is strongly dependent on pressure: as pressure decreases and temperature increases, the selenium content is reduced and the composition tends to La3Se4 . This suggests that environmental conditions such as temperature and pressure can significantly influence the action, efficacy, and stability of lanthanum selenide.

Eigenschaften

IUPAC Name |

lanthanum(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923321 | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-51-5 | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)